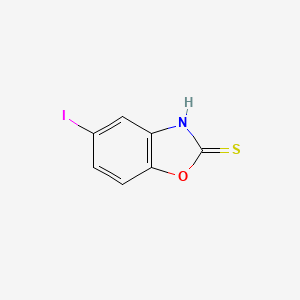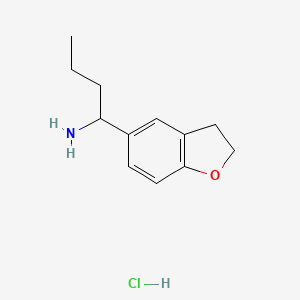
1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride
説明
1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride, also known as DBM-H, is a synthetic compound that belongs to the benzofuran family. It is a stimulant of the cathinone class that has been sold online as a designer drug . The molecular formula of this compound is C12H18ClNO and it has a molecular weight of 227.73 g/mol .
科学的研究の応用
Synthesis and Characterization
One research direction focuses on the synthesis and characterization of derivatives and analogs of 1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride. Studies have developed methods for synthesizing related compounds, which serve as building blocks for further chemical investigations and potential applications in drug discovery and development. For instance, a study on the synthesis of methyl 7-aryl(hetaryl, cyclohexenyl)-10-(1,3-benzodioxol-5-yl)-8-oxo-7,8,9,10,11,12-hexahydro-benzo[b][1,7]phenanthroline-9-carboxylates highlights the regioselective and stereoselective condensation processes, yielding mixtures of cis- and trans-isomeric products (N. Kozlov & A. B. Tereshko, 2013).
Analytical and Spectroscopic Studies
Another avenue of research involves analytical and spectroscopic studies to identify and characterize new derivatives of this compound. For example, the identification of substituted phenethylamine derivatives, including 5-(2-methylaminopropyl)-2,3-dihydrobenzofuran, underscores the utility of advanced analytical techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance spectroscopy (NMR) in elucidating the structures of novel compounds (Cui-mei Liu et al., 2017).
Biological and Pharmacological Potential
Research into the biological and pharmacological potential of this compound and its derivatives has shown promise. Studies have examined the cytotoxicity of related compounds against cancer cells, exploring their potential as antineoplastic agents. For instance, the synthesis and evaluation of novel compounds for their cancer cell growth inhibitory properties highlight the significance of structural modifications on biological activity. Compounds have been tested against a variety of cancer cell lines, demonstrating varying levels of efficacy and indicating potential pathways for the development of new anticancer therapies (G. Pettit et al., 2003).
将来の方向性
Benzofuran compounds, including 1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride, have potential applications in many aspects of drug discovery due to their wide array of biological activities . Future research could focus on exploring these biological activities further and developing benzofuran derivatives as potential therapeutic agents.
生化学分析
Cellular Effects
The effects of 1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. The compound modulates gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes. These cellular effects highlight the potential of this compound in modulating cellular functions and treating metabolic disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, the compound inhibits monoamine oxidase, resulting in increased levels of neurotransmitters like serotonin and dopamine. It also activates certain signaling pathways by binding to G-protein coupled receptors, leading to downstream effects on gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that it can induce sustained changes in cellular functions, such as prolonged activation of signaling pathways and persistent alterations in gene expression. These temporal effects suggest that this compound may have potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and improve mood by modulating neurotransmitter levels. At higher doses, it can induce toxic effects, such as neurotoxicity and hepatotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported across cell membranes by specific transporters, such as organic cation transporters. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the bioavailability and therapeutic potential of this compound .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. It can also be transported to other subcellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. These localization patterns are crucial for understanding the cellular mechanisms of this compound .
特性
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-3-11(13)9-4-5-12-10(8-9)6-7-14-12;/h4-5,8,11H,2-3,6-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAYQJZFFSPGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide](/img/structure/B1457899.png)
![4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid](/img/structure/B1457900.png)
![Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1457903.png)
![4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline](/img/structure/B1457904.png)

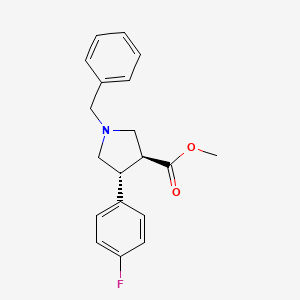

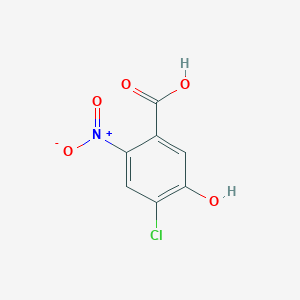
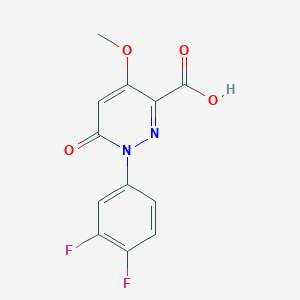
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1457912.png)
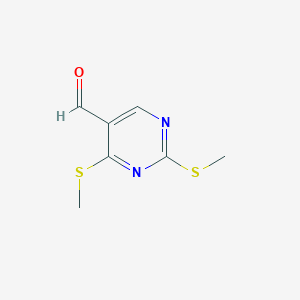
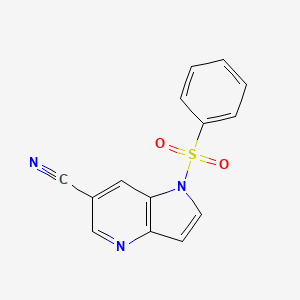
![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1457920.png)
